molecular formula C40H34NO2PS B14082387 2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide

2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide

Cat. No.: B14082387
M. Wt: 623.7 g/mol
InChI Key: WFKQJVVOPKNLGI-MPGVBGQMSA-N
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Description

2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide is a complex organic compound with a unique structure that includes a diphenylphosphanyl group, a sulfinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction can produce a sulfide .

Scientific Research Applications

2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with transition metals, forming complexes that catalyze various reactions. The sulfinyl and benzamide groups contribute to the compound’s reactivity and binding affinity, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-diphenylphosphanyl-N-[(1S,2R)-2-[®-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and binding properties. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C40H34NO2PS

Molecular Weight

623.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide

InChI

InChI=1S/C40H34NO2PS/c1-30-26-28-35(29-27-30)45(43)39(32-18-8-3-9-19-32)38(31-16-6-2-7-17-31)41-40(42)36-24-14-15-25-37(36)44(33-20-10-4-11-21-33)34-22-12-5-13-23-34/h2-29,38-39H,1H3,(H,41,42)/t38-,39+,45-/m0/s1

InChI Key

WFKQJVVOPKNLGI-MPGVBGQMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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